Verified Functional Inactivity in GSK-3β Phosphorylation Assays vs. TCS 183
TCS 184 serves as a validated negative control for the active GSK-3β inhibitor TCS 183. In assays measuring GSK-3β (Ser9) phosphorylation, treatment with TCS 183 results in functional blockade of the pathway, while treatment with an equimolar concentration of TCS 184 shows no effect, confirming that the observed inhibition is sequence-specific .
| Evidence Dimension | Inhibition of GSK-3β auto-phosphorylation |
|---|---|
| Target Compound Data | No inhibitory effect observed. |
| Comparator Or Baseline | TCS 183 (Active Peptide): Inhibits GSK-3β (Ser9) phosphorylation at 300 µM in vitro [1]. |
| Quantified Difference | Qualitative difference; TCS 183 is active, TCS 184 is inactive. |
| Conditions | In vitro biochemical and cell-based assays for GSK-3β activity . |
Why This Matters
This functional inactivity is the primary reason for procuring TCS 184; it is essential for confirming that results seen with TCS 183 are due to specific GSK-3β pathway engagement and not a general artifact of peptide treatment.
- [1] Peineau, S., et al. (2007). LTP Inhibits LTD in the Hippocampus via Regulation of GSK3β. Neuron, 53(5), 703-717. View Source
